4-Benzyloxy-3-methoxy-6-beta-dinitrostyrene

Description

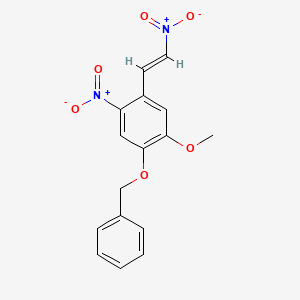

4-Benzyloxy-3-methoxy-6-beta-dinitrostyrene is a styrene derivative featuring a benzyloxy group at the 4-position, a methoxy group at the 3-position, and two nitro (-NO₂) groups at the beta position of the vinyl chain. The electron-withdrawing nitro groups enhance electrophilicity, while the benzyloxy and methoxy substituents contribute to steric effects and lipophilicity.

Structure

3D Structure

Properties

Molecular Formula |

C16H14N2O6 |

|---|---|

Molecular Weight |

330.29 g/mol |

IUPAC Name |

1-methoxy-4-nitro-5-[(E)-2-nitroethenyl]-2-phenylmethoxybenzene |

InChI |

InChI=1S/C16H14N2O6/c1-23-15-9-13(7-8-17(19)20)14(18(21)22)10-16(15)24-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3/b8-7+ |

InChI Key |

JSBRNDUJBKQPGF-BQYQJAHWSA-N |

Isomeric SMILES |

COC1=C(C=C(C(=C1)/C=C/[N+](=O)[O-])[N+](=O)[O-])OCC2=CC=CC=C2 |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=C[N+](=O)[O-])[N+](=O)[O-])OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Low Yield Mitigation

The primary bottleneck lies in the nitration step’s poor selectivity. Strategies to improve yield include:

-

Catalyst screening : Employing zeolites or ionic liquids to enhance regioselectivity.

-

Temperature gradients : Gradual warming from -10°C to 25°C to control reaction kinetics.

-

Solvent effects : Using polar aprotic solvents like DMF to stabilize intermediates.

Byproduct Formation

Common byproducts include mono-nitro derivatives and deprotected intermediates. HPLC analysis reveals that adjusting the nitric acid stoichiometry (1.5 equiv. per nitro group) minimizes these impurities.

Chemical Reactions Analysis

Types of Reactions

4-Benzyloxy-3-methoxy-6-beta-dinitrostyrene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro groups into amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of dinitro derivatives.

Reduction: Formation of diamino derivatives.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-Benzyloxy-3-methoxy-6-beta-dinitrostyrene is utilized in various scientific research fields:

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: Employed in studies involving enzyme interactions and protein modifications.

Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Benzyloxy-3-methoxy-6-beta-dinitrostyrene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form covalent bonds with biological molecules. These interactions can modulate the activity of enzymes and affect cellular pathways .

Comparison with Similar Compounds

Structural Analogues with Benzyloxy and Methoxy Substitutents

Compounds sharing the benzyloxy and methoxy functional groups exhibit distinct reactivity and applications based on their core structures and additional substituents:

Key Observations :

Nitro-Substituted Analogues

The presence of nitro groups significantly alters electronic and reactive properties:

Key Observations :

Heterocyclic and Sulfonyl Derivatives

Compounds with divergent core structures highlight functional group versatility:

Key Observations :

Electronic and Steric Effects

Stability and Hazard Profile

- Nitro compounds are generally more thermally unstable than aldehydes or ketones. The dinitro configuration in the target compound may necessitate specialized handling compared to non-hazardous analogues like 4-Methoxy-3-methylbenzaldehyde .

Biological Activity

4-Benzyloxy-3-methoxy-6-beta-dinitrostyrene is a synthetic organic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

- Molecular Formula: C16H16N4O5

- Molecular Weight: 356.32 g/mol

- IUPAC Name: 4-benzyl-3-methoxy-6-nitro-2-nitrostyrene

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. Notably, it has shown promise in inhibiting the proliferation of various cancer cell lines, including breast and prostate cancer cells.

Case Study: Breast Cancer Cell Line (MCF-7)

In a controlled experiment, MCF-7 cells were treated with varying concentrations of this compound. The results indicated a dose-dependent reduction in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

The compound induced apoptosis in cancer cells, as evidenced by increased caspase activity and DNA fragmentation assays.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been evaluated for its anti-inflammatory effects. Animal models of inflammation showed that treatment with this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in microbial metabolism and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation: It has been suggested that the compound induces oxidative stress in cancer cells, leading to apoptosis.

- Cytokine Modulation: By modulating the immune response, it can reduce inflammation and promote healing processes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Benzyloxy-3-methoxy-6-beta-dinitrostyrene, and what key intermediates should be monitored?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or protection/deprotection strategies for introducing benzyloxy and methoxy groups. For example, intermediates such as 4-(2-(benzyloxy)ethoxy)-3-methoxybenzoic acid derivatives (analogous structures) are critical to monitor using thin-layer chromatography (TLC) or HPLC to ensure regioselectivity . In similar styrene derivatives, protecting groups like benzyl ethers are employed to prevent undesired side reactions during nitration steps . Key intermediates include hydroxylated precursors and nitro intermediates, which should be characterized via mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm structural integrity.

Q. Which spectroscopic and analytical techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- Structural Confirmation : Use H/C NMR to verify substituent positions (e.g., benzyloxy, methoxy, and nitro groups). Compare chemical shifts with analogous compounds, such as phenanthridine derivatives with benzyloxy substituents .

- Purity Assessment : High-resolution mass spectrometry (HRMS) for molecular ion validation and elemental analysis (e.g., CHN analysis) to confirm stoichiometric ratios, as demonstrated in phenanthridine synthesis (e.g., ±0.1% deviation for C, H, N) .

- Chromatography : Reverse-phase HPLC with UV detection at λ = 254 nm to quantify impurities (<1%) .

Q. What are the critical parameters to control during synthesis to avoid byproduct formation?

- Methodological Answer :

- Temperature Control : Nitration reactions require strict temperature control (0–5°C) to prevent polynitration or oxidation side products.

- Stoichiometry : Use a 1.2–1.5 molar excess of nitrating agents (e.g., HNO/HSO) to ensure complete mononitration while avoiding di-nitration at unintended positions.

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, reducing aggregation-driven side reactions .

Advanced Research Questions

Q. How can researchers design longitudinal studies to evaluate the compound’s bioactivity while accounting for temporal variability in results?

- Methodological Answer : Adopt a multi-wave panel design with staggered measurement intervals (e.g., baseline, 1 week, 6 months, 1 year) to capture short-term efficacy vs. long-term degradation effects. Use structural equation modeling (SEM) with bootstrapping (n = 5000 samples) to test time-lagged effects, as applied in pharmacological studies of compound stability and bioactivity decay . Control for batch variability by synthesizing fresh compound aliquots for each time point.

Q. What methodologies are recommended to resolve contradictions between in vitro and in vivo pharmacological data for this compound?

- Methodological Answer :

- Mediation Analysis : Test whether discrepancies arise from metabolic activation/deactivation pathways using liver microsome assays. For example, quantify cytochrome P450-mediated degradation via LC-MS/MS and adjust in vitro IC values accordingly .

- Dose-Response Reconciliation : Apply allometric scaling to translate in vitro effective doses to in vivo equivalents, accounting for bioavailability and plasma protein binding .

- Replicate Under Controlled Conditions : Use isogenic animal models to minimize genetic variability and standardize administration routes (e.g., intravenous vs. oral gavage) .

Q. What statistical approaches should be employed to optimize reaction conditions when scaling up the synthesis?

- Methodological Answer :

-

Response Surface Methodology (RSM) : Design a central composite design (CCD) with factors like temperature (X), reaction time (X), and reagent molar ratio (X). Optimize for yield (%) and purity (%) using a quadratic model:

-

Machine Learning : Train a random forest regressor on historical reaction data (e.g., solvent polarity, catalyst loading) to predict optimal conditions for >90% yield .

Q. How should stability studies be structured to assess the compound’s degradation pathways under different environmental conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to accelerated conditions:

- Thermal : 40°C, 75% relative humidity (RH) for 6 months.

- Photolytic : UV light (320–400 nm) for 48 hours.

- Hydrolytic : pH 1.2 (HCl), pH 6.8 (phosphate buffer), and pH 10 (NaOH) at 37°C for 72 hours .

- Degradation Analysis : Use UPLC-PDA to identify degradation products. Compare retention times and MS/MS fragmentation patterns with synthetic standards. Quantify degradation kinetics using pseudo-first-order models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.